Understanding the Molecular Profile of 3-Bromo-3'-methoxybiphenyl
Understanding the Molecular Profile of 3-Bromo-3'-methoxybiphenyl
An In-Depth Technical Guide to the Solubility of 3-Bromo-3'-methoxybiphenyl in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-3'-methoxybiphenyl, a crucial building block in medicinal chemistry and materials science. Understanding its solubility is paramount for researchers, scientists, and professionals in drug development for optimizing reaction conditions, purification processes, and formulation strategies.
3-Bromo-3'-methoxybiphenyl possesses a molecular structure that directly dictates its solubility behavior. Its key physicochemical properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C13H11BrO | [1][2][3] |
| Molecular Weight | ~263.13 g/mol | [1][2][3] |
| IUPAC Name | 1-bromo-3-(3-methoxyphenyl)benzene | [3] |
| XLogP3 | 4.2 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 1 (methoxy group) | [3] |
| Topological Polar Surface Area | 9.2 Ų | [3] |
| Physical Form | Solid | [4] |
The high XLogP3 value of 4.2 indicates that 3-Bromo-3'-methoxybiphenyl is a relatively non-polar and lipophilic molecule. The absence of hydrogen bond donors and the presence of only a single weak hydrogen bond acceptor (the ether oxygen) further contribute to its limited ability to interact with polar, protic solvents. The small topological polar surface area corroborates its predominantly non-polar character.
The "Like Dissolves Like" Principle in Action
The fundamental principle governing solubility is "like dissolves like," which states that a solute will dissolve best in a solvent that has a similar polarity.[5][6] For 3-Bromo-3'-methoxybiphenyl, its non-polar nature, owing to the large biphenyl core and the bromine substituent, is the primary determinant of its solubility. The methoxy group introduces a slight polar character, but this is largely overshadowed by the hydrophobic bulk of the molecule.
Intermolecular Forces at Play:
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Van der Waals Forces: These are the predominant intermolecular forces between molecules of 3-Bromo-3'-methoxybiphenyl and non-polar solvents.
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Dipole-Dipole Interactions: The methoxy group and the bromine atom create weak dipoles, allowing for some interaction with polar aprotic solvents.
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Hydrogen Bonding: The lack of hydrogen bond donors means it cannot form strong hydrogen bonds with protic solvents like water or alcohols.
Predicted Solubility in Common Organic Solvents
Based on the molecular properties and theoretical principles, the predicted solubility of 3-Bromo-3'-methoxybiphenyl in a range of common organic solvents is presented below.
| Solvent | Polarity | Predicted Solubility | Rationale |
| Non-Polar Solvents | |||
| Hexane | Non-polar | Moderate to High | Similar non-polar nature allows for effective van der Waals interactions. |
| Toluene | Non-polar | High | The aromatic nature of toluene can engage in π-stacking with the biphenyl rings, enhancing solubility. |
| Polar Aprotic Solvents | |||
| Dichloromethane (DCM) | Polar Aprotic | High | Its polarity is suitable for dissolving moderately polar compounds, and it can effectively solvate the biphenyl structure. |
| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether oxygen in THF can interact with the solute, and its overall polarity is well-suited for dissolving such compounds. |
| Acetone | Polar Aprotic | Moderate | While polar, the ketone group can interact with the solute, but its polarity might be slightly too high for optimal solubility. |
| Polar Protic Solvents | |||
| Ethanol | Polar Protic | Low to Moderate | The presence of a hydroxyl group makes it highly polar and capable of hydrogen bonding, which does not favor the dissolution of the largely non-polar solute. |
| Methanol | Polar Protic | Low | More polar than ethanol, leading to even poorer solubility due to the energetic cost of disrupting the solvent's hydrogen-bonding network. |
| Water | Polar Protic | Very Low / Insoluble | The high polarity and strong hydrogen-bonding network of water make it a very poor solvent for the hydrophobic 3-Bromo-3'-methoxybiphenyl. |
Experimental Protocol for Solubility Determination
This section provides a detailed, self-validating protocol for the experimental determination of the solubility of 3-Bromo-3'-methoxybiphenyl.
Objective: To quantitatively determine the solubility of 3-Bromo-3'-methoxybiphenyl in a selected organic solvent at a specific temperature (e.g., 25 °C).
Materials:
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3-Bromo-3'-methoxybiphenyl (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
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Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 3-Bromo-3'-methoxybiphenyl to a vial containing a known volume (e.g., 2 mL) of the selected solvent. The excess solid ensures that a saturated solution is formed.
-
Add a small magnetic stir bar to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a constant temperature bath set at the desired temperature (e.g., 25 °C) and stir the mixture vigorously for a predetermined equilibration time (e.g., 24 hours) to ensure the solution reaches saturation.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop the stirring and allow the excess solid to settle for at least 1 hour at the constant temperature.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
-
Record the weight of the filtered solution.
-
-
Gravimetric Analysis (for non-volatile solvents) or Chromatographic Analysis:
-
Gravimetric Method:
-
Carefully evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved solute can be calculated by subtracting the initial weight of the empty vial.
-
Solubility can then be expressed in terms of mg/mL or g/L.
-
-
HPLC Method (more accurate):
-
Prepare a series of standard solutions of 3-Bromo-3'-methoxybiphenyl of known concentrations in the same solvent.
-
Inject the standards into the HPLC system to generate a calibration curve (peak area vs. concentration).
-
Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor. This gives the solubility of the compound in the chosen solvent.
-
-
Self-Validation:
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Analyze a blank solvent sample to ensure no interfering peaks are present in the HPLC analysis.
-
The linearity of the HPLC calibration curve (R² > 0.999) will validate the accuracy of the quantification method.
Visualizing the Solubility Workflow
The following diagram illustrates the logical workflow for assessing the solubility of 3-Bromo-3'-methoxybiphenyl.
Caption: Logical workflow for predicting the solubility of 3-Bromo-3'-methoxybiphenyl.
Conclusion
The solubility of 3-Bromo-3'-methoxybiphenyl is governed by its predominantly non-polar and lipophilic character. It is predicted to be highly soluble in non-polar and polar aprotic organic solvents, while exhibiting poor solubility in polar protic solvents. The provided experimental protocol offers a robust framework for the quantitative determination of its solubility, which is a critical parameter for its effective utilization in research and development.
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